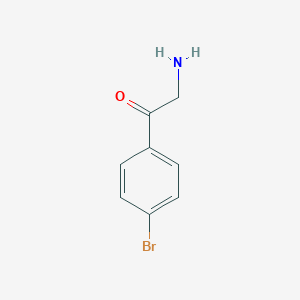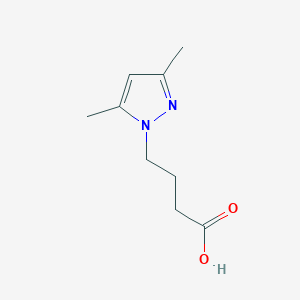
4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a pyrazole derivative, characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety at position 1
Mechanism of Action
Target of Action
A structurally similar compound was found to have a high affinity for αvβ6 integrin
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
A related compound was found to have antipromastigote activity, suggesting it may affect pathways related to the life cycle of certain parasites .
Pharmacokinetics
A structurally similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability when administered in this manner.
Result of Action
A related compound was found to have significant effects on the level of acetylcholinesterase (ache) in treated groups compared to control groups . This suggests that 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid may have similar effects.
Biochemical Analysis
Biochemical Properties
The 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has been used in the synthesis of ligands that have shown catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Molecular Mechanism
It is known to be involved in the synthesis of ligands that have shown catalytic properties in the oxidation reaction of catechol to o-quinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the cyclocondensation of 3,5-dimethylpyrazole with a suitable butanoic acid derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 4-bromobutanoic acid in the presence of a base such as potassium carbonate, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanol or 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanal.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the butanoic acid moiety.
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: A brominated analog with similar structural features.
2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic acid: A related compound with a succinic acid moiety instead of butanoic acid.
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the pyrazole ring and the butanoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNVIJAPHVWBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390169 | |
| Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890593-72-3 | |
| Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


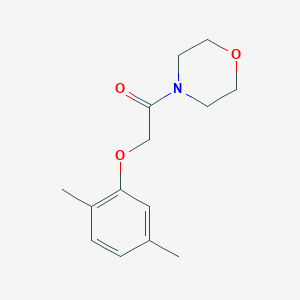
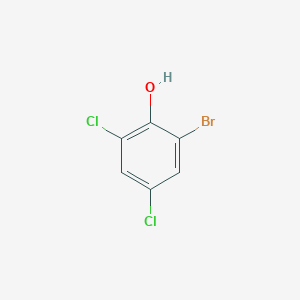
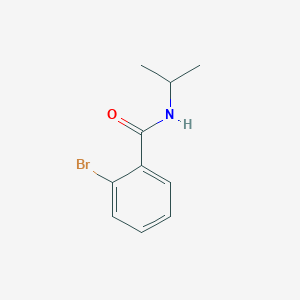


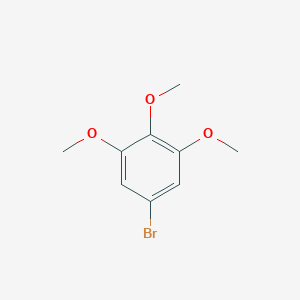
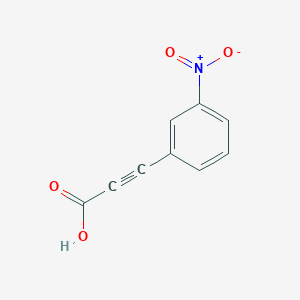
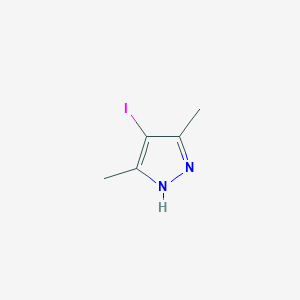
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)




